molecular formula C22H24N2O3S B297712 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one

5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B297712
M. Wt: 396.5 g/mol
InChI Key: PDCCCUSGCZTMKO-GXTKKWAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one, also known as DMEDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In

Scientific Research Applications

5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to exhibit antitumor, antifungal, and antibacterial activities. In material science, 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been used as a building block for the synthesis of metal-organic frameworks. In catalysis, 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been used as a ligand for the synthesis of chiral catalysts.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one may exert its biological activities through the inhibition of enzymes, such as topoisomerase II and β-glucuronidase.
Biochemical and Physiological Effects:
5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one inhibits the growth of cancer cells, fungi, and bacteria. In vivo studies have shown that 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one exhibits antitumor activity in mice. 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has also been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. Another advantage is its diverse applications in various fields. However, one limitation of using 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for research on 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug discovery and development. Additionally, further studies are needed to evaluate its safety and toxicity profile.

Synthesis Methods

5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one can be synthesized through the reaction of 2-ethylbenzaldehyde, 2,5-dimethoxybenzaldehyde, and 2-ethylphenylhydrazine with thiosemicarbazide in the presence of acetic acid. The reaction yields 5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one as a yellow solid with a melting point of 214-216°C.

properties

Product Name

5-(2,5-Dimethoxybenzylidene)-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-2-(2-ethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2O3S/c1-5-15-9-7-8-10-18(15)23-22-24(6-2)21(25)20(28-22)14-16-13-17(26-3)11-12-19(16)27-4/h7-14H,5-6H2,1-4H3/b20-14+,23-22?

InChI Key

PDCCCUSGCZTMKO-GXTKKWAKSA-N

Isomeric SMILES

CCC1=CC=CC=C1N=C2N(C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/S2)CC

SMILES

CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)CC

Canonical SMILES

CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)CC

Origin of Product

United States

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